2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole
Description
2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core linked to two pyridine rings through a sulfanyl bridge, making it a versatile scaffold for further functionalization and study.
Properties
IUPAC Name |
2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)21-17(22-16)14-6-4-10-20-18(14)23-12-13-5-3-9-19-11-13/h1-11H,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZFUCCVRLEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Rings: The pyridine rings can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with pyridine derivatives in the presence of a base.
Formation of the Sulfanyl Bridge:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal pathogens.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for more complex molecular architectures.
Biological Studies: It has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzimidazole
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole stands out due to its unique sulfanyl bridge, which can impart distinct chemical and biological properties. This feature allows for additional functionalization and can enhance its activity in various applications .
Biological Activity
The compound 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole has emerged as a significant subject of research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and the potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzimidazole core linked to two pyridine rings via a sulfanyl bridge. The synthetic route typically involves:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with appropriate carboxylic acids or derivatives under acidic conditions.
- Introduction of Pyridine Rings : Pyridine derivatives are introduced through nucleophilic substitution reactions with the benzimidazole core.
- Formation of the Sulfanyl Bridge : This step involves the incorporation of the pyridin-3-ylmethylthio group via nucleophilic substitution reactions.
The optimization of these synthetic routes can enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) reported for various derivatives range from 1 to 16 µg/mL, indicating strong efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Various Gram-positive/negative strains |
| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | 1–4 | Staphylococcus aureus, E. coli |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including leukemia, melanoma, and breast cancer cells. For example, a derivative showed promising results with IC50 values in the low micromolar range against multiple cancer lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Pathways : It may inhibit essential enzymes involved in bacterial metabolism or cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives found that those containing pyridine moieties exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a related compound showed significant inhibition of tumor growth in xenograft models. The study concluded that structural features such as the sulfanyl bridge are critical for enhancing anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
